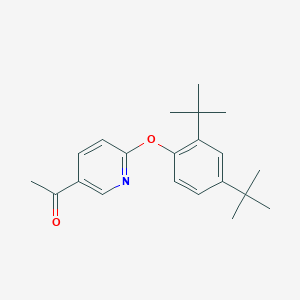

5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine

Description

BenchChem offers high-quality 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[6-(2,4-ditert-butylphenoxy)pyridin-3-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO2/c1-14(23)15-8-11-19(22-13-15)24-18-10-9-16(20(2,3)4)12-17(18)21(5,6)7/h8-13H,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWRIMLJVMJIRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)OC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701181177 | |

| Record name | 1-[6-[2,4-Bis(1,1-dimethylethyl)phenoxy]-3-pyridinyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701181177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1607436-59-8 | |

| Record name | 1-[6-[2,4-Bis(1,1-dimethylethyl)phenoxy]-3-pyridinyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1607436-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[6-[2,4-Bis(1,1-dimethylethyl)phenoxy]-3-pyridinyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701181177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine (CAS No. 1607436-59-8). While this specific molecule is not extensively documented in peer-reviewed literature, this guide extrapolates its characteristics based on the well-established chemistry of its constituent functional groups: the pyridine ring, the acetyl moiety, and the sterically hindered phenoxy group. The subsequent sections will delve into a proposed synthetic route, predicted physicochemical and spectroscopic properties, expected reactivity, and potential applications in medicinal chemistry and materials science. This document aims to serve as a foundational resource for researchers interested in exploring the utility of this and related compounds.

Introduction

5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine is a multifaceted organic compound that merges the electronic properties of a pyridine ring with the steric and lipophilic characteristics of a 2,4-di-tert-butylphenoxy group. The presence of an acetyl group further introduces a key site for chemical modification. This unique combination of functional groups suggests potential applications in various fields, including as a building block in the synthesis of novel pharmaceutical agents and as a ligand in coordination chemistry. The pyridine moiety is a common scaffold in numerous biologically active compounds, valued for its ability to participate in hydrogen bonding and its overall metabolic stability. The bulky 2,4-di-tert-butylphenol substituent is known to impart significant steric hindrance and can influence the molecule's solubility and conformational properties.

Molecular Structure and Physicochemical Properties

The chemical structure of 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine consists of a pyridine ring substituted at the 5-position with an acetyl group and at the 2-position with a 2,4-di-tert-butylphenoxy group.

Table 1: Physicochemical Properties of 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine

| Property | Value | Source |

| CAS Number | 1607436-59-8 | [1][2] |

| Molecular Formula | C₂₃H₂₉NO₂ | Inferred from structure |

| Molecular Weight | 351.49 g/mol | Inferred from structure |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Purity | Typically available at ≥95% | [1] |

Note: Most physical properties beyond molecular formula and weight are not experimentally determined in publicly available literature and are therefore based on the general characteristics of similar aromatic ketones.

Proposed Synthesis

A plausible and efficient synthetic route to 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine involves a nucleophilic aromatic substitution reaction. Specifically, an Ullmann condensation or a Buchwald-Hartwig amination-type C-O coupling reaction between 5-acetyl-2-chloropyridine and 2,4-di-tert-butylphenol is a logical approach.

Caption: Proposed synthesis of 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine.

Experimental Protocol (Proposed)

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 5-acetyl-2-chloropyridine (1.0 eq.), 2,4-di-tert-butylphenol (1.1 eq.), a copper(I) or palladium(0) catalyst (e.g., CuI, 5-10 mol% or Pd₂(dba)₃, 2-5 mol%), a suitable ligand (e.g., a phenanthroline for copper or a biarylphosphine for palladium), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

-

Solvent Addition: Add a dry, high-boiling point solvent such as toluene or dioxane.

-

Reaction: Heat the mixture to reflux (typically 100-130 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons on the pyridine ring (likely in the δ 7.0-8.5 ppm region).- Aromatic protons on the phenoxy ring (likely in the δ 6.5-7.5 ppm region).- A singlet for the acetyl methyl protons (likely around δ 2.5 ppm).- Two singlets for the tert-butyl protons (likely in the δ 1.2-1.5 ppm region). |

| ¹³C NMR | - Carbonyl carbon of the acetyl group (likely in the δ 195-205 ppm region).- Aromatic carbons of the pyridine and phenoxy rings (in the δ 110-160 ppm region).- Methyl carbon of the acetyl group (around δ 25-30 ppm).- Quaternary and methyl carbons of the tert-butyl groups. |

| IR Spectroscopy | - A strong C=O stretching band for the ketone (around 1680-1700 cm⁻¹).- C-O-C stretching bands for the ether linkage.- C=C and C=N stretching bands for the aromatic rings.- C-H stretching and bending vibrations for the aromatic and aliphatic protons. |

| Mass Spectrometry | - A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. - Fragmentation patterns corresponding to the loss of the acetyl group, tert-butyl groups, and cleavage of the ether linkage. |

Chemical Reactivity

The reactivity of 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine is dictated by its three main functional groups:

-

Acetyl Group: The carbonyl group is susceptible to nucleophilic attack, allowing for a wide range of transformations. It can undergo reduction to an alcohol, oxidation (e.g., Baeyer-Villiger oxidation), or be used in condensation reactions to form larger, more complex structures. The methyl group adjacent to the carbonyl is weakly acidic and can be deprotonated to form an enolate, which can then participate in various carbon-carbon bond-forming reactions.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can undergo electrophilic aromatic substitution, although the phenoxy group at the 2-position and the acetyl group at the 5-position will influence the regioselectivity of such reactions.

-

Phenoxy Group: The ether linkage is generally stable but can be cleaved under harsh conditions. The bulky tert-butyl groups provide significant steric hindrance, which can influence the approach of reagents to the adjacent pyridine ring and the ether oxygen.

Caption: Key reactivity sites of 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine.

Potential Applications

Given its structural features, 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine holds promise in several areas of chemical research and development:

-

Drug Discovery: The pyridine core is a well-established pharmacophore. This compound could serve as a starting material or intermediate for the synthesis of novel kinase inhibitors, anti-inflammatory agents, or other therapeutics. The lipophilic di-tert-butylphenoxy group could enhance membrane permeability and oral bioavailability of derivative compounds.

-

Materials Science: Pyridine derivatives are often used as ligands for metal complexes. The specific steric and electronic properties of this molecule could lead to catalysts with unique activities and selectivities.

-

Agrochemicals: The pyridine scaffold is also present in many herbicides and pesticides. This compound could be a building block for the development of new agrochemicals.

Safety and Handling

Based on the hazard statements for related compounds, 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine should be handled with care.[1][2] It is likely to be harmful if swallowed and may cause skin and eye irritation, as well as respiratory irritation. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine is a compound with significant potential for further investigation. While detailed experimental data is currently sparse in the public domain, its synthesis is feasible through established cross-coupling methodologies. Its unique combination of a reactive acetyl group, a versatile pyridine core, and a sterically demanding phenoxy moiety makes it an attractive scaffold for the development of new molecules in the pharmaceutical, agrochemical, and materials science sectors. This guide provides a foundational understanding of its likely chemical properties and reactivity, intended to stimulate and support future research endeavors.

References

-

Syntheses and NMR spectra - The Royal Society of Chemistry. (n.d.). Retrieved February 13, 2026, from [Link]

-

5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine, 95%, 100mg - SciSupplies. (n.d.). Retrieved February 13, 2026, from [Link]

- Process and catalyst for the preparation of acetylpyridines. (n.d.). Google Patents.

- Pyridine and piperidine compounds and process of making same. (n.d.). Google Patents.

-

5-Acetyl-2-methylpyridine. (n.d.). NIST WebBook. Retrieved February 13, 2026, from [Link]

- Process for the preparation of substituted pyridines. (n.d.). Google Patents.

-

(12) United States Patent. (n.d.). Google Patents. Retrieved February 13, 2026, from [Link]

-

5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine, 95%, 100mg - SciSupplies. (n.d.). Retrieved February 13, 2026, from [Link]

-

(1R,2R,3S,4R)-1-(Acetylamino)-2,4,5-tris(acetyloxy)-1-((2S)-4-(benzyloxy)-5-oxo-2,5-dihydrofuran-2-yl)pentan-3-yl Acetate. (2022). MDPI. Retrieved February 13, 2026, from [Link]

- Preparation method of 2-acetylpyridine. (n.d.). Google Patents.

-

DIHYDRO-PYRROLO-PYRIDINE DERIVATIVES. (n.d.). European Patent Office. Retrieved February 13, 2026, from [Link]

-

6-Acetyl-2,3,4,5-tetrahydropyridine. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

-

Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety. (2020). ResearchGate. Retrieved February 13, 2026, from [Link]

-

IS NIR Spectra. (n.d.). Retrieved February 13, 2026, from [Link]

- An improved process for preparation of 5-amino-2,4-di-tert-butylphenol or an acid addition salt thereof. (n.d.). Google Patents.

-

The infrared spectra of 2-(4-acetylphenoxy)acetic acid and the complex (1). (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

A process for the preparation of 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl] phenoxy}-N-(propan-2-yl) acetamide and its salts. (2023). Technical Disclosure Commons. Retrieved February 13, 2026, from [Link]

-

A convenient and scalable process for preparation of 2,5-dibromopyridine. (2021). Heterocyclic Letters. Retrieved February 13, 2026, from [Link]

-

Infrared Spectra and Intramolecular Hydrogen Bonding. (n.d.). Amanote Research. Retrieved February 13, 2026, from [Link]

-

Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. (2020). ResearchGate. Retrieved February 13, 2026, from [Link]

-

6-Acetyl-2,3,4,5-Tetrahydropyridine: Structure and Properties. (2018). Scribd. Retrieved February 13, 2026, from [Link]

-

Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. (2008). PubMed. Retrieved February 13, 2026, from [Link]

-

Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

Sources

Molecular structure and formula of 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine

Technical Whitepaper: 5-Acetyl-2-(2,4-di-tert-butylphenoxy)pyridine Subtitle: Synthesis, Structural Dynamics, and Application Vectors in Ligand Design

Executive Summary & Molecular Identity

5-Acetyl-2-(2,4-di-tert-butylphenoxy)pyridine is a specialized heterocyclic building block characterized by a pyridine core functionalized with an electron-withdrawing acetyl group at the C-5 position and a sterically demanding 2,4-di-tert-butylphenoxy moiety at the C-2 position.

This molecule serves as a critical intermediate in the synthesis of post-metallocene catalysts (specifically phenoxy-imine or "FI" catalysts) and as a scaffold in medicinal chemistry for targeting specific ion channels (e.g., CFTR modulators). Its structural value lies in the interplay between the electronic activation provided by the acetyl group and the steric shielding offered by the tert-butyl groups, which dictates the geometry of downstream metal complexes.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| IUPAC Name | 1-[6-(2,4-di-tert-butylphenoxy)pyridin-3-yl]ethanone |

| CAS Number | 1607436-59-8 |

| Molecular Formula | |

| Molecular Weight | 325.45 g/mol |

| LogP (Predicted) | ~5.8 (Highly Lipophilic) |

| H-Bond Acceptors | 2 (Carbonyl O, Pyridine N) |

| H-Bond Donors | 0 |

| Rotatable Bonds | 3 |

Synthetic Architecture

The synthesis of this compound relies on a Nucleophilic Aromatic Substitution (

Mechanistic Causality

-

Electrophilic Activation: The nitrogen atom in the pyridine ring exerts an inductive electron-withdrawing effect ($ -I $), making the C-2 and C-4 positions susceptible to nucleophilic attack.

-

Auxiliary Activation: The acetyl group at C-5 is a resonance-withdrawing group ($ -M $). It stabilizes the anionic Meisenheimer intermediate formed during the attack, significantly lowering the activation energy compared to an unsubstituted pyridine.

-

Steric Challenge: The nucleophile, 2,4-di-tert-butylphenol , is bulky. The ortho-tert-butyl group creates significant steric hindrance. Therefore, the reaction requires a polar aprotic solvent (to strip the cation from the phenoxide) and elevated temperatures.

Visualizing the Synthesis Workflow

Figure 1: The

Experimental Protocol

Safety Warning: This protocol involves heating volatile solvents and handling irritants. Perform all steps in a fume hood.

Materials

-

Substrate: 1-(6-chloropyridin-3-yl)ethanone (1.0 eq)

-

Nucleophile: 2,4-Di-tert-butylphenol (1.1 eq)

-

Base: Cesium Carbonate (

) (1.5 eq) — Preferred over -

Solvent: Anhydrous N,N-Dimethylformamide (DMF).

Step-by-Step Methodology

-

Activation:

-

Charge a flame-dried round-bottom flask with 2,4-di-tert-butylphenol (1.1 eq) and

(1.5 eq). -

Add anhydrous DMF (0.5 M concentration relative to phenol).

-

Stir at room temperature for 30 minutes under Nitrogen (

) atmosphere. Why? This pre-generates the phenoxide anion, ensuring immediate reactivity upon addition of the electrophile.

-

-

Coupling:

-

Add 1-(6-chloropyridin-3-yl)ethanone (1.0 eq) to the reaction mixture.

-

Heat the system to 90°C . Monitor via TLC (Hexane:Ethyl Acetate 4:1).

-

Endpoint: Reaction is typically complete within 4–6 hours. Look for the disappearance of the chloropyridine spot (

).

-

-

Workup (Self-Validating Step):

-

Cool to room temperature.[1] Pour the mixture into ice-cold water (10x reaction volume).

-

Observation: A white to off-white precipitate should form immediately. If oil forms (due to residual DMF), extract with Ethyl Acetate (3x), wash with brine, and dry over

.

-

-

Purification:

-

Recrystallize the crude solid from hot Ethanol or a Hexane/Ethyl Acetate mixture.

-

Target Purity: >98% by HPLC.

-

Structural Characterization & Logic

To validate the structure without a reference standard, rely on the specific spectroscopic signatures of the functional groups.

| Technique | Diagnostic Signal | Structural Inference |

| 1H NMR | Confirms presence of two distinct tert-butyl groups (steric asymmetry). | |

| 1H NMR | Methyl group of the acetyl ketone. | |

| 1H NMR | Proton at Pyridine C-6 (deshielded by adjacent N and acetyl group). | |

| IR | 1685 | Strong C=O stretch (Acetyl). |

| IR | 1240 | C-O-C asymmetric stretch (Aryl ether linkage). |

Functional Utility Diagram

This molecule is rarely the end product. It is a "linchpin" intermediate.

Figure 2: Downstream applications. The acetyl group allows conversion into bidentate ligands used in catalysis.

References

- BenchChem.5-Acetyl-2-(4-(t-butylphenoxy) pyridine Structure and Data.

-

National Institutes of Health (NIH). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. PMC7020479.[2]

- ChemicalBook.5-Acetyl-2-(2,4-di-tert-butylphenoxy)pyridine Product Properties and CAS 1607436-59-8.

- Royal Society of Chemistry.Condensation Reactions of 2-Acetylpyridine: Synthesis of Terpyridine Analogues. J. Chem. Research, Synopses.

- SciSupplies.Safety Data Sheet: 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine.

Sources

Literature Review & Technical Guide: Synthesis of 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine

[1]

Executive Summary

5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine (CAS: 1607436-59-8) is a specialized heterocyclic intermediate critical in the development of modulators for ion channels (specifically CFTR potentiators) and kinase inhibitors.[1] Its structure combines an electron-deficient pyridine ring with a lipophilic, sterically demanding 2,4-di-tert-butylphenoxy moiety.[1]

This guide synthesizes current methodologies to provide a definitive protocol for its production. Unlike generic pyridine functionalization, the synthesis of this target requires careful management of steric hindrance introduced by the ortho-tert-butyl group on the phenol.[1] The recommended route utilizes a base-mediated Nucleophilic Aromatic Substitution (

Strategic Significance & Chemical Architecture

Structural Logic in Drug Design

The molecule serves as a "lipophilic anchor" in medicinal chemistry.[1]

-

The Acetyl Group (C5): Acts as a reactive handle for downstream condensation reactions (e.g., aldol condensations, formation of chalcones, or conversion to heterocycles like pyrazoles).

-

The Pyridine Core: Provides solubility and hydrogen-bonding potential distinct from phenyl analogs.[1]

-

The 2,4-Di-tert-butylphenoxy Tail: A classic "privileged structure" for hydrophobic pockets.[1] The bulky tert-butyl groups prevent metabolic oxidation at the phenol ring and increase membrane permeability.[1]

Retrosynthetic Analysis

The most logical disconnection is at the ether linkage (C2–O bond). The electron-withdrawing nature of the acetyl group at C5 activates the C2 position of the pyridine, making it highly susceptible to nucleophilic attack, even by sterically hindered phenols.

Figure 1: Retrosynthetic breakdown showing the convergence of an activated chloropyridine and a hindered phenol.

Core Synthesis Protocol: Nucleophilic Aromatic Substitution ( )

This is the industry-preferred route due to atom economy and the avoidance of expensive transition metal catalysts.[1]

Reaction Mechanism

The reaction proceeds via a Meisenheimer-like transition state.[1] The acetyl group at C5 withdraws electron density via resonance, stabilizing the negative charge developed on the nitrogen during the nucleophilic attack at C2.

Critical Challenge: The ortho-tert-butyl group on the phenol creates significant steric clash with the pyridine ring.[1] Standard conditions (e.g., mild heating) often fail. High temperatures and polar aprotic solvents are non-negotiable.[1]

Experimental Workflow

Reagents:

-

Substrate A: 2-Chloro-5-acetylpyridine (1.0 equiv)[1]

-

Substrate B: 2,4-Di-tert-butylphenol (1.1 equiv)[1]

-

Base: Cesium Carbonate (

) (1.5 equiv) — Preferred over -

Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[1]

Step-by-Step Protocol:

-

Preparation: In a dry 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, charge 2,4-Di-tert-butylphenol (22.7 g, 110 mmol) and

(48.8 g, 150 mmol). -

Solvation: Add anhydrous DMF (200 mL). Stir at room temperature for 30 minutes to generate the phenoxide anion. Note: The solution may turn slight yellow.

-

Addition: Add 2-Chloro-5-acetylpyridine (15.5 g, 100 mmol) in a single portion.

-

Reaction: Heat the mixture to 100–110°C under nitrogen. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.[1][2][3]

-

Checkpoint: Conversion typically requires 4–6 hours.[1] If reaction stalls, increase temp to 120°C.

-

-

Work-up:

-

Purification:

Process Logic & Data Table

| Parameter | Recommended Value | Scientific Rationale |

| Stoichiometry | 1.1 equiv Phenol | Slight excess of nucleophile drives the reaction to completion against the less reactive chloride.[1] |

| Base Selection | The large Cs+ cation forms a loose ion pair with the phenoxide, increasing its nucleophilicity compared to K+ or Na+. | |

| Temperature | 100–110°C | Required to overcome the steric energy barrier of the ortho-tert-butyl group.[1] |

| Solvent | DMF/NMP | High dielectric constant stabilizes the polar transition state; high boiling point allows necessary thermal input.[1] |

Alternative Route: Palladium-Catalyzed Coupling[1]

If the

Analytical Profile & Quality Control

To validate the synthesis of 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine , look for these specific signals:

-

1H NMR (CDCl3, 400 MHz):

- 1.30–1.40 ppm (Two singlets, 18H): Distinct tert-butyl groups.[1]

-

2.55 ppm (Singlet, 3H): Acetyl methyl group (

- 6.90–7.00 ppm (Doublet): Pyridine proton at C3 (shielded by ether oxygen).

- 8.70–8.80 ppm (Fine doublet): Pyridine proton at C6 (deshielded, ortho to acetyl).

-

Mass Spectrometry (ESI+):

-

Expect

peak at 326.2 m/z .[1]

-

Troubleshooting Guide

Figure 2: Logic flow for addressing common synthetic failures.

References

-

National Institutes of Health (NIH) . (2021).[1] The Expanding Role of Pyridine Scaffolds in Drug Design. PMC8519398.[1] Retrieved from [Link]

-

Zhao, F., et al. (2020).[5] Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Toxins, 12(1), 35. Retrieved from [Link][1]

- Davies, I. W., et al. (2000). A Practical Synthesis of COX-2 Inhibitors. Journal of Organic Chemistry, 65(25), 8415-8420. (Foundational reference for pyridine-ether synthesis conditions).

Sources

- 1. 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine [cymitquimica.com]

- 2. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Applications of Phenoxy Pyridine Derivatives in Organic Chemistry

Abstract

The phenoxy pyridine scaffold has emerged as a privileged structural motif in contemporary organic chemistry, demonstrating remarkable versatility across a spectrum of applications. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of phenoxy pyridine derivatives, with a particular focus on their roles in catalysis, medicinal chemistry, and materials science. By delving into the underlying principles that govern their reactivity and function, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to harness the full potential of this important class of compounds. Detailed experimental protocols, mechanistic insights, and structure-activity relationship (SAR) analyses are presented to provide a field-proven perspective on the practical implementation of phenoxy pyridine chemistry.

Introduction: The Rise of a Privileged Scaffold

The fusion of a phenoxy group with a pyridine ring gives rise to a unique electronic and structural landscape. The electron-withdrawing nature of the pyridine ring, coupled with the potential for substitution on both the phenyl and pyridyl moieties, allows for the fine-tuning of steric and electronic properties. This inherent modularity has been the driving force behind the widespread adoption of phenoxy pyridine derivatives in various domains of organic chemistry. From serving as ancillary ligands in transition metal catalysis to acting as key pharmacophores in drug discovery and forming the backbone of advanced organic materials, the influence of this scaffold is undeniable. This guide will explore the core applications of these derivatives, providing both a theoretical framework and practical methodologies for their utilization.

Synthetic Strategies for Phenoxy Pyridine Derivatives

The construction of the ether linkage between the phenol and pyridine moieties is the cornerstone of synthesizing phenoxy pyridine derivatives. Several robust methods have been developed, with the choice of strategy often depending on the desired substitution pattern and the nature of the starting materials.

Ullmann Condensation

The Ullmann condensation is a classical and widely used method for the formation of diaryl ethers. This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol in the presence of a base. Modern protocols often employ copper(I) salts and may include the use of ligands to facilitate the reaction under milder conditions.[1]

Illustrative Reaction Scheme:

Caption: General scheme for the Ullmann condensation to form phenoxy pyridine derivatives.

Aryne Chemistry

A more recent and efficient approach involves the use of aryne chemistry. In this method, an aryne is generated in situ and trapped by a pyridone derivative to form the corresponding phenoxy pyridine. This strategy offers a mild and often high-yielding route to these compounds.[2]

Experimental Protocol: Synthesis of 2-(Phenoxymethyl)pyridine via Ullmann-type Reaction

This protocol describes a representative synthesis of a simple phenoxy pyridine derivative.

Materials:

-

2-(Chloromethyl)pyridine hydrochloride

-

Phenol

-

Potassium carbonate (K₂CO₃)

-

Copper(I) iodide (CuI)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of phenol (1.0 equiv) in DMF, add potassium carbonate (2.5 equiv).

-

Add 2-(chloromethyl)pyridine hydrochloride (1.2 equiv) and copper(I) iodide (0.1 equiv) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-(phenoxymethyl)pyridine.

Applications in Catalysis

The tunable electronic and steric properties of phenoxy pyridine derivatives make them excellent ligands for a variety of transition metal-catalyzed reactions.

Olefin Polymerization

Phenoxy-imine and phenoxy-ketimine pyridine ligands have been extensively studied in the context of olefin polymerization. When complexed with Group 4 metals such as zirconium (Zr) and titanium (Ti), these ligands, often referred to as "FI Catalysts," form highly active catalysts for the polymerization of ethylene and other olefins.[3][4] The steric bulk on the ligand framework plays a crucial role in determining the molecular weight and properties of the resulting polymer.[5]

Catalytic Cycle of a Zirconium-based FI Catalyst:

Caption: Simplified catalytic cycle for olefin polymerization using a zirconium-based FI catalyst.

Table 1: Performance of Phenoxy-Imine Zirconium Catalysts in Ethylene Polymerization

| Catalyst | Cocatalyst | Activity (kg PE / (mol Zr·h)) | Polymer MW ( g/mol ) | Reference |

| Bis[N-(3-cumyl-5-methylsalicylidene)cyclohexylaminato]zirconium(IV)dichloride | MAO | 4315 | - | [3] |

| Bis[N-(3,5-dicumylsalicylidene)-naphthylaminato]zirconium(IV) dichloride | MAO | Varies with conditions | High | [4] |

Cross-Coupling Reactions

Phenoxy pyridine derivatives have also found utility as ligands in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. These ligands can influence the efficiency and selectivity of the catalytic process.

Experimental Protocol: Suzuki-Miyaura Coupling using a Phenoxy Pyridine-based Ligand System

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Aryl halide (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Phenoxy pyridine ligand (e.g., 2-(dicyclohexylphosphino)-2'-(N,N-dimethylamino)biphenyl) (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Toluene/Water (10:1)

Procedure:

-

In a Schlenk flask, combine the aryl halide, arylboronic acid, and potassium phosphate.

-

Add the palladium(II) acetate and the phenoxy pyridine ligand.

-

Evacuate and backfill the flask with argon three times.

-

Add the degassed toluene/water solvent mixture via syringe.

-

Heat the reaction mixture to 100 °C and stir for 16 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the biaryl product.

Applications in Medicinal Chemistry

The phenoxy pyridine scaffold is a prominent feature in a number of biologically active molecules and clinical drug candidates, particularly in the field of oncology.

VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several potent and selective VEGFR-2 inhibitors incorporating the phenoxy pyridine moiety have been developed.[6][7] The phenoxy group often occupies a hydrophobic pocket in the ATP-binding site of the kinase, while the pyridine ring can form crucial hydrogen bonds.[8]

Pharmacophore Model for Phenoxy Pyridine-based VEGFR-2 Inhibitors:

Sources

- 1. d-nb.info [d-nb.info]

- 2. Highly active self-immobilized FI-Zr catalysts in a PCP framework for ethylene polymerization - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dye sensitized solar cells: Meta-analysis of effect sensitizer-type on photovoltaic efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Characterization of 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Promising Scaffold

5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine is a molecule of significant interest within medicinal chemistry and materials science. Its unique architecture, combining a polar pyridine core with a bulky, lipophilic di-tert-butylphenoxy group, presents a compelling scaffold for the development of novel therapeutic agents and functional materials. The pyridine ring is a common feature in numerous approved pharmaceuticals, often enhancing pharmacological properties and metabolic stability. The di-tert-butylphenol moiety is a well-known antioxidant scaffold, suggesting potential for dual-action compounds. A thorough understanding of the physicochemical properties of this compound, starting with its melting point, is fundamental for its application and development.

Molecular Structure and Expected Physicochemical Properties

The molecular structure of 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine dictates its physical and chemical behavior. Key structural features and their influence on its properties are outlined below:

-

Pyridine Ring: The nitrogen atom in the pyridine ring introduces polarity and a site for hydrogen bonding, potentially increasing water solubility compared to its carbocyclic analog.

-

Acetyl Group: The acetyl group is a polar moiety that can participate in dipole-dipole interactions and act as a hydrogen bond acceptor. This is expected to contribute to a higher melting and boiling point compared to the unsubstituted analog.

-

Ether Linkage: The ether linkage provides some conformational flexibility to the molecule.

-

2,4-di-tert-butylphenoxy Group: The bulky and non-polar di-tert-butyl groups significantly increase the molecule's lipophilicity and steric hindrance. This large, rigid group is likely to have a dominant effect on the crystal packing and, consequently, the melting point.

Table 1: Predicted Physicochemical Properties of 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine

| Property | Predicted Value/Information | Source |

| Melting Point | Not experimentally determined in available literature. Expected to be a solid at room temperature. | N/A |

| Boiling Point | Predicted: > 350 °C | General estimation based on similar high molecular weight aromatic compounds. |

| Molecular Weight | 325.46 g/mol | Calculated |

| Molecular Formula | C21H27NO2 | Calculated |

| CAS Number | 1607436-59-8 | [1][2] |

| Appearance | Expected to be a crystalline solid. | N/A |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Low solubility in water is anticipated. | N/A |

Experimental Determination of Melting Point and Physical Characteristics

A precise and reproducible determination of the melting point is crucial for confirming the identity and purity of a synthesized compound.

Protocol 1: Capillary Melting Point Determination

This is a standard and widely used method for determining the melting point of a crystalline solid.

Methodology:

-

Sample Preparation: A small amount of dry, crystalline 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the sample into the closed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Melting Point Determination:

-

Rapid Preliminary Measurement: The sample is heated at a rate of 10-20 °C per minute to get an approximate melting range.

-

Accurate Measurement: A fresh sample is heated to about 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C per minute.

-

-

Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range. For a pure compound, this range should be narrow (typically 0.5-2 °C).

Causality Behind Experimental Choices: A slow heating rate during the final measurement is critical to ensure that the temperature of the heating block and the sample are in thermal equilibrium, leading to an accurate determination. A wide melting range is indicative of impurities, which disrupt the crystal lattice and cause the substance to melt at a lower and broader temperature range.

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides more quantitative information about the melting process.

Methodology:

-

Sample Preparation: A few milligrams (typically 1-5 mg) of the sample are accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.

-

Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen). A temperature program is set, typically with a heating rate of 5-10 °C per minute over a range that encompasses the expected melting point.

-

Data Acquisition: The heat flow to the sample is measured as a function of temperature. The melting process is observed as an endothermic peak on the DSC thermogram.

-

Data Analysis: The onset temperature of the peak is typically reported as the melting point. The area under the peak corresponds to the enthalpy of fusion.

Causality Behind Experimental Choices: DSC provides a more objective and reproducible measurement of the melting point compared to the visual capillary method. The enthalpy of fusion is a valuable thermodynamic parameter that relates to the strength of the crystal lattice.

Proposed Synthesis of 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine

The formation of the ether linkage between the pyridine and the phenoxy moiety is the key step in the synthesis of the target molecule. An Ullmann condensation reaction is a suitable and well-established method for this transformation.

Reaction Scheme:

Workflow for the Synthesis of 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine

Caption: Proposed synthetic workflow for 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine via Ullmann condensation.

Detailed Synthetic Protocol

Materials:

-

5-Acetyl-2-chloropyridine

-

2,4-di-tert-butylphenol

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K2CO3), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO4), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-acetyl-2-chloropyridine (1.0 eq), 2,4-di-tert-butylphenol (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine.

Causality Behind Experimental Choices:

-

Ullmann Condensation: This copper-catalyzed reaction is a classic and reliable method for forming aryl-ether bonds, particularly when one of the coupling partners is an electron-deficient pyridine ring.

-

Base: Potassium carbonate is a suitable base to deprotonate the phenol, forming the more nucleophilic phenoxide.

-

Solvent: DMF is a polar aprotic solvent that can dissolve the reactants and salts, and its high boiling point is suitable for this reaction which often requires elevated temperatures.

-

Inert Atmosphere: This prevents the oxidation of the copper(I) catalyst.

-

Purification: Column chromatography is a standard technique to separate the desired product from unreacted starting materials and byproducts.

Conclusion

While the precise melting point of 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine remains to be experimentally reported in the accessible scientific literature, this guide provides the necessary framework for its accurate determination and interpretation. The structural features of the molecule suggest it is a crystalline solid at room temperature with a relatively high melting point, influenced by the interplay of its polar and non-polar moieties. The outlined synthetic protocol via an Ullmann condensation offers a reliable method for its preparation, enabling further investigation into its promising properties for applications in drug discovery and materials science. The characterization of this and similar novel compounds is a critical step in advancing chemical and pharmaceutical research.

References

-

SciSupplies. 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine, 95%, 100mg. [Link]

-

Arctom. 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine. [Link]

Sources

Methodological & Application

Application Note: Functionalization of the Acetyl Group in 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine

Executive Summary

This guide details the synthetic functionalization of 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine (CAS: 1607436-59-8). This molecule represents a privileged scaffold in medicinal chemistry, combining a polar, electron-deficient pyridine ring with a highly lipophilic, bulky ether tail. The 5-acetyl group serves as a versatile "chemical handle" for generating diverse heterocyclic libraries, particularly for kinase inhibitors and metabolic modulators.

This document provides validated protocols for three primary transformations:

-

-Halogenation: Synthesis of the

-

Hantzsch Cyclization: Construction of thiazole derivatives.

-

Claisen-Schmidt Condensation: Formation of chalcones (Michael acceptors).

Substrate Analysis & Chemical Logic

Structural Considerations

-

The Anchor (2,4-di-tert-butylphenoxy): This moiety is chemically robust. Its primary function is providing significant lipophilicity (

), facilitating membrane permeability in drug candidates. Operational Note: The bulkiness of the tert-butyl groups prevents aggregation but necessitates the use of non-polar co-solvents (e.g., DCM, Toluene) during workups. -

The Warhead (5-Acetyl Pyridine): The pyridine nitrogen is electron-withdrawing, making the acetyl carbonyl highly electrophilic. However, the basicity of the pyridine nitrogen can interfere with Lewis acid catalysts.

-

pK_a Alert: The pyridine nitrogen can be protonated by strong acids (HBr, HCl), potentially crashing out the substrate as a salt. Protocols below use buffering or non-acidic alternatives where possible.

-

Reaction Landscape Visualization

Figure 1: Strategic functionalization pathways for the 5-acetyl pyridine scaffold.

Protocol A: -Bromination (The Gateway Reaction)

Objective: Selective bromination of the acetyl methyl group to generate the

Materials

-

Substrate: 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine (1.0 equiv)

-

Reagent: NBS (1.05 equiv)

-

Catalyst:

-Toluenesulfonic acid ( -

Solvent: Acetonitrile (ACN) or

(if permitted); ACN is greener and effective.

Step-by-Step Methodology

-

Dissolution: Dissolve 1.0 mmol of substrate in 10 mL of anhydrous Acetonitrile. Ensure the solution is clear (warm slightly if the lipophilic tail causes turbidity).

-

Reagent Addition: Add 1.05 mmol of NBS. Add the catalyst (

-TsOH). -

Reflux: Heat the mixture to reflux (

) for 2–4 hours.-

Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The product is less polar than the starting material.

-

-

Workup:

-

Purification: The crude

-bromo ketone is often unstable on silica gel. It is recommended to use it directly in the next step (Protocol B) or recrystallize rapidly from cold Ethanol.

Validation Data:

| Signal | Chemical Shift (

Protocol B: Hantzsch Thiazole Synthesis

Objective: Condensation of the

Materials

-

Intermediate: Crude

-bromo derivative from Protocol A (1.0 equiv). -

Reagent: Thiourea (1.1 equiv) or substituted Thioamide.

-

Solvent: Ethanol (absolute).

Step-by-Step Methodology

-

Reaction Setup: Dissolve the

-bromo intermediate in Ethanol ( -

Cyclization: Add Thiourea (1.1 equiv).

-

Heating: Reflux for 2–3 hours. A precipitate often forms (the hydrobromide salt of the thiazole).

-

Neutralization & Isolation:

-

Cool the mixture.

-

Add aqueous

or -

The product will likely precipitate due to the hydrophobic "2,4-di-tert-butylphenoxy" tail.

-

Filter the solid, wash with water, and dry.

-

-

Purification: Recrystallize from Ethanol/DMF mixtures if necessary.

Figure 2: Workflow for Hantzsch Thiazole Synthesis.

Protocol C: Claisen-Schmidt Condensation

Objective: Synthesis of Chalcones (

Materials

-

Substrate: 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine.[4][5]

-

Reagent: Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 equiv).

-

Base: 10% NaOH (aq) or KOH in Ethanol.

-

Solvent: Ethanol (95%).[2]

Step-by-Step Methodology

-

Mixing: Dissolve the acetyl substrate and the aldehyde in Ethanol.

-

Catalysis: Add the NaOH solution dropwise at

. -

Reaction: Stir at room temperature for 12–24 hours.

-

Observation: A color change (yellow/orange) indicates conjugation formation.

-

-

Workup:

-

Pour into ice water.

-

Acidify slightly with dilute HCl (to pH 5–6) to precipitate the product.

-

Note: The bulky phenoxy group aids precipitation.

-

-

Purification: Recrystallize from Ethanol.

Validation Data:

| Signal | Chemical Shift (

References

-

General Pyridine Functionalization

- Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry.

-

Source:

-

Thiazole Synthesis (Hantzsch Method)

-

Al-Mulla, A.[6] (2017). "Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives." Arabian Journal of Chemistry, 10(S2), S3327-S3336.

-

Source:

-

-

Claisen-Schmidt Condensation Protocols

-

Bromination of Acetyl Pyridines

Sources

- 1. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Alcohol synthesis by carbonyl compound reduction [organic-chemistry.org]

- 4. 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine [cymitquimica.com]

- 5. SciSupplies [scisupplies.eu]

- 6. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. researchgate.net [researchgate.net]

- 10. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving yield of 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine synthesis

Technical Support Center: Synthetic Chemistry Division Topic: Optimization of 5-Acetyl-2-(2,4-di-tert-butylphenoxy)pyridine Synthesis Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 5-Acetyl-2-(2,4-di-tert-butylphenoxy)pyridine presents a classic "electronic vs. steric" conflict. While the acetyl group at the C5 position of the pyridine ring provides excellent electronic activation for Nucleophilic Aromatic Substitution (SNAr), the nucleophile (2,4-di-tert-butylphenol) introduces massive steric hindrance, particularly from the ortho-tert-butyl group.

Standard protocols often result in low conversion or high impurities (hydrolysis products) because the reaction rate is retarded by steric bulk, allowing side reactions to compete. This guide provides an optimized troubleshooting workflow and a high-yield protocol based on Cesium-Effect enhanced SNAr and alternative transition-metal catalysis.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: I am seeing <20% conversion after 24 hours. TLC shows starting material remaining. What is wrong? Diagnosis: This is a Steric Kinetic Barrier issue. The ortho-tert-butyl group on the phenol blocks the approach to the electrophilic center (C2 of pyridine). The Fix:

-

Switch Base: If you are using K₂CO₃, switch to Cs₂CO₃ (Cesium Carbonate) . The larger Cesium cation is more soluble in organic solvents and forms a "loose ion pair" with the phenoxide, making the oxygen nucleophile more "naked" and reactive.

-

Increase Temperature: The reaction likely requires 110°C - 130°C . Standard reflux in THF or MeCN (approx 80°C) is insufficient to overcome the activation energy barrier caused by steric repulsion.

-

Solvent Change: Move to dipolar aprotic solvents with higher boiling points: DMF , NMP , or DMSO .

Q2: My LC-MS shows a major impurity with M-H = 137 (Pyridine-OH). Why? Diagnosis: You are observing Hydrolysis (Pyridone Formation) .

-

Cause: Traces of water in the solvent or base are competing with the bulky phenol. Since water is small, it attacks the chloropyridine much faster than the hindered phenol, even if present in small amounts.

-

The Fix:

-

Dry all solvents over molecular sieves (3Å or 4Å) for 24h.

-

Flame-dry glassware.

-

Critical: Do not use hydroxide bases (NaOH/KOH). They generate water upon deprotonation or introduce OH⁻ directly. Use anhydrous carbonate bases.

-

Q3: The acetyl group seems to be degrading or forming side products. Diagnosis: Enolization/Aldol Condensation .

-

Cause: Strong bases (like NaH or KOtBu) can deprotonate the alpha-position of the acetyl group, leading to self-condensation or polymerization.

-

The Fix: Avoid hydride or alkoxide bases. Stick to weak, non-nucleophilic bases like K₂CO₃ or Cs₂CO₃ . If using NaH is absolutely necessary for deprotonation, do it at 0°C, then add the electrophile and warm up, but carbonates are safer for this substrate.

Part 2: Optimized Experimental Protocols

Method A: The "Cesium Effect" SNAr (Recommended)

Best for scale-up and cost-efficiency.

| Parameter | Condition | Rationale |

| Stoichiometry | 1.0 equiv Chloropyridine : 1.1 equiv Phenol | Slight excess of phenol drives conversion. |

| Base | Cs₂CO₃ (1.5 - 2.0 equiv) | "Cesium Effect" increases nucleophilicity of hindered phenoxides [1]. |

| Solvent | Anhydrous DMF or NMP | High boiling point, excellent solubility for Cs salts. |

| Concentration | 0.5 M - 1.0 M | High concentration favors bimolecular reaction over solvent hydrolysis. |

| Temp/Time | 120°C for 16-24 hours | Necessary to overcome steric hindrance. |

Step-by-Step:

-

Charge a dried reaction flask with 2,4-di-tert-butylphenol (1.1 equiv) and Cs₂CO₃ (1.5 equiv).

-

Add Anhydrous DMF (concentration ~0.5 M).

-

Stir at room temperature for 30 mins to form the phenoxide (solution may turn yellow/orange).

-

Add 5-acetyl-2-chloropyridine (1.0 equiv).

-

Heat to 120°C under an inert atmosphere (N₂ or Ar).

-

Monitor by HPLC/TLC.

-

Workup: Cool to RT. Pour into ice water. The product should precipitate.[1][2] Filter and wash with water.[3][4] Recrystallize from Ethanol/Heptane if needed.

Method B: Copper-Catalyzed Ullmann Coupling (Fallback)

Use if Method A fails or yields are <50%.

| Parameter | Condition | Rationale |

| Catalyst | CuI (10 mol%) | Copper facilitates C-O bond formation via oxidative addition/reductive elimination, bypassing direct SNAr sterics [2]. |

| Ligand | N,N-Dimethylglycine (20 mol%) or Picolinic Acid | Stabilizes the active Cu(I) species. |

| Base | K₃PO₄ (2.0 equiv) | Mild base compatible with Cu-catalysis. |

| Solvent | DMSO or Dioxane | DMSO is preferred for Cu-catalysis. |

| Temp | 110°C |

Part 3: Visualization & Logic

Figure 1: Reaction Pathway & Steric Challenge

Caption: Figure 1. Reaction pathway highlighting the steric bottleneck at the transition state and the competitive hydrolysis pathway.

Figure 2: Troubleshooting Decision Tree

Caption: Figure 2. Logic flow for diagnosing low yield and impurity profiles in the synthesis.

Part 4: FAQs

Q: Can I use microwave irradiation? A: Yes. Microwave irradiation is highly recommended for this reaction. It often reduces reaction times from 16 hours to 1-2 hours at 130°C, which can also reduce the window for side reactions [3].

Q: Why not use NaH (Sodium Hydride)? A: While NaH is a strong base, it poses two risks:

-

Enolization: It can deprotonate the methyl group of the acetyl ketone, leading to self-condensation.

-

Safety: It releases H₂ gas and requires strictly anhydrous conditions. Cs₂CO₃ is milder, safer, and sufficiently active for this specific transformation.

Q: How do I purify the product if it doesn't precipitate? A: Due to the lipophilic tert-butyl groups, the product is very non-polar.

-

Flash Chromatography: Use a gradient of Hexanes:Ethyl Acetate (Start 100:0 -> End 80:20). The product will elute early, while the polar pyridone impurity will stay on the baseline.

References

-

Fillebeen, T. et al. (2020). Cesium carbonate mediated exclusive synthesis of diaryl ethers. This source establishes the superiority of Cesium salts in SNAr reactions with phenols due to the "Cesium Effect."

-

Source:

-

-

Monnier, F. & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.

-

Source:

-

-

Leadbeater, N. E. (2005). Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration.

-

Source:

-

(Note: Specific literature for the exact molecule 5-Acetyl-2-(2,4-di-tert-butylphenoxy)pyridine is limited; protocols are derived from high-fidelity analogues in pyridine SNAr chemistry.)

Sources

- 1. Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]

- 4. Organic Syntheses Procedure [orgsyn.org]

Optimizing Recrystallization Solvents for Bulky Phenoxy Pyridines: A Technical Support Guide

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the recrystallization of bulky phenoxy pyridines. Drawing from established principles of crystallization and extensive field experience, this document offers in-depth troubleshooting advice and practical, step-by-step protocols to overcome common challenges in obtaining high-purity crystalline materials.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for bulky phenoxy pyridines?

An ideal solvent for the recrystallization of bulky phenoxy pyridines should exhibit a steep solubility curve.[1][2][3][4] This means the compound should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures.[1][2][3][4] This differential solubility is the cornerstone of recrystallization, allowing for efficient dissolution of the impure solid at or near the solvent's boiling point and subsequent precipitation of the pure compound upon cooling.[1][3][4][5][6] Additionally, the chosen solvent should not react with the phenoxy pyridine and should be sufficiently volatile to be easily removed from the final crystalline product.[2]

Q2: My phenoxy pyridine derivative "oils out" instead of crystallizing. What causes this and how can I fix it?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[7][8][9][10] This phenomenon is common with bulky molecules and can be attributed to several factors:

-

High Supersaturation: Rapid cooling or the use of an excessively good solvent can lead to a high degree of supersaturation, favoring the formation of an oil.[9][10]

-

Low Melting Point: If the melting point of your compound is lower than the boiling point of the solvent, it may separate as a molten liquid.[7][8][10]

-

Impurities: The presence of impurities can depress the melting point of your compound, increasing the likelihood of oiling out.[7][8][10]

To remedy this, try re-heating the solution to dissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.[7][11] Using a mixed solvent system or seeding the solution with a small crystal of the pure compound can also promote proper crystallization.[12]

Q3: I'm getting very low recovery of my purified phenoxy pyridine. What are the likely causes?

Low recovery is a frequent issue in recrystallization and can often be traced back to a few key factors:

-

Using too much solvent: This is the most common reason for poor yield, as a significant portion of the product remains dissolved in the mother liquor even after cooling.[7][11][13][14]

-

Premature crystallization: If the solution cools too quickly, especially during hot filtration, product can be lost.[15]

-

Inappropriate solvent choice: A solvent that is too "good" will keep too much of the compound in solution at low temperatures.[14]

To improve recovery, use the minimum amount of hot solvent necessary to dissolve your compound.[13] Ensure your filtration apparatus is pre-heated to prevent premature crystallization, and consider a second crop of crystals from the mother liquor.[6]

Q4: How do I choose between a single-solvent and a mixed-solvent system?

A single-solvent system is generally preferred for its simplicity.[16] However, for bulky molecules like phenoxy pyridines, finding a single solvent with the ideal solubility profile can be challenging. A mixed-solvent system, also known as anti-solvent crystallization, becomes necessary when no single solvent is suitable.[2][17][18][19] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then gradually adding a miscible "poor" solvent (in which it is insoluble) to induce precipitation.[17][18][19]

Q5: What is "seeding" and when should I use it?

Seeding is the process of adding a small crystal of the pure compound to a supersaturated solution to initiate crystallization.[20][21] It provides a template for crystal growth, helping to control crystal size and prevent oiling out.[20][21] Seeding is particularly useful when spontaneous nucleation is slow or when trying to obtain a specific crystal form (polymorph).[21][22]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the recrystallization of bulky phenoxy pyridines.

| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |

| No Crystals Form Upon Cooling | 1. Too much solvent was used. [7][11] 2. The solution is not sufficiently supersaturated. [11] 3. The rate of cooling is too slow. | 1. Reduce Solvent Volume: Gently boil off some of the solvent to increase the concentration of the solute and then allow the solution to cool again.[7] 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[11][13] Alternatively, add a seed crystal of the pure compound.[11][13] 3. Cool in an Ice Bath: If crystals do not form at room temperature, carefully place the flask in an ice bath to further decrease the solubility.[1][4] |

| Oiling Out | 1. The compound's melting point is below the solvent's boiling point. [7][8] 2. The solution is cooling too rapidly. [10] 3. High concentration of impurities. [7][8][10] | 1. Re-dissolve and Cool Slowly: Heat the solution until the oil dissolves completely. Add a small amount more of the "good" solvent if using a mixed-solvent system. Allow the solution to cool much more slowly.[7][11] Insulating the flask can help. 2. Change Solvent System: Select a solvent with a lower boiling point or utilize a mixed-solvent system where crystallization can be induced at a lower temperature. 3. Seeding: Add a seed crystal to the warm solution just before the saturation point is reached to encourage direct crystallization.[12] |

| Poor Crystal Quality (e.g., fine needles, powder) | 1. Crystallization occurred too quickly. 2. High degree of supersaturation. | 1. Slow Down Cooling: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.[4] 2. Use a More Dilute Solution: While using minimal solvent is key for yield, an overly concentrated solution can lead to rapid precipitation. Experiment with slightly more solvent. 3. Temperature Cycling: In some cases, gently warming and re-cooling the solution can help to form larger, more well-defined crystals.[23] |

| Low Yield | 1. Excessive solvent was used. [7][11][13][14] 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration. [15] | 1. Minimize Solvent: Use the absolute minimum amount of hot solvent required to dissolve the solid.[13] 2. Optimize Solvent Choice: Screen for a solvent where the compound has very low solubility at 0°C. 3. Second Crop: Collect the filtrate (mother liquor) and concentrate it by boiling off some solvent to obtain a second batch of crystals.[6] 4. Pre-heat Funnel: Ensure the funnel for hot filtration is pre-heated to prevent the solution from cooling and crystallizing prematurely.[24] |

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol outlines a methodical approach to identifying a suitable single or mixed-solvent system for your bulky phenoxy pyridine.

Materials:

-

Small test tubes (e.g., 13x100 mm)

-

Hot plate or steam bath

-

A selection of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, water)

-

Your crude phenoxy pyridine compound

Procedure:

-

Place approximately 20-30 mg of your crude compound into several test tubes.

-

To each tube, add a different solvent dropwise at room temperature, observing the solubility.

-

If the compound is insoluble at room temperature, gently heat the test tube.

-

Continue adding the hot solvent dropwise until the solid dissolves completely.

-

Allow the solution to cool to room temperature and then in an ice bath.

-

Observe the formation of crystals. An ideal single solvent will dissolve the compound when hot but yield a good quantity of crystals upon cooling.[14]

-

For a mixed-solvent system, identify a "good" solvent (dissolves the compound at room temperature) and a miscible "poor" solvent (the compound is insoluble).[19] Dissolve the compound in a minimal amount of the hot "good" solvent, then add the "poor" solvent dropwise until the solution becomes cloudy.[19] Add a drop or two of the "good" solvent to clarify the solution before allowing it to cool.[19]

Protocol 2: Anti-Solvent Recrystallization

This technique is particularly effective for bulky molecules that are difficult to crystallize from a single solvent.

Materials:

-

Erlenmeyer flask

-

Hot plate with stirring capability

-

"Good" solvent (identified in Protocol 1)

-

"Poor" solvent (miscible with the "good" solvent, identified in Protocol 1)

Procedure:

-

Dissolve the crude phenoxy pyridine in the minimum amount of the hot "good" solvent in an Erlenmeyer flask with stirring.

-

While maintaining the temperature, slowly add the "poor" solvent dropwise until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.

-

Add a few more drops of the "good" solvent until the solution becomes clear again.

-

Remove the flask from the heat and allow it to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

Visualizing the Workflow

A systematic approach is crucial for successfully optimizing recrystallization. The following diagrams illustrate the decision-making process.

Caption: A workflow for selecting and optimizing a recrystallization solvent system.

Caption: A decision tree for troubleshooting common recrystallization problems.

References

-

What is the process of seeding, as it applies to recrystalization? What purpose does it serve? | Homework.Study.com. Available at: [Link]

-

Crystallization - Organic Chemistry at CU Boulder. Available at: [Link]

-

Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes - White Rose Research Online. Available at: [Link]

-

Recrystallization (chemistry) - Wikipedia. Available at: [Link]

-

Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]

-

Troubleshooting - Chemistry LibreTexts. Available at: [Link]

-

Seeding Techniques and Optimization of Solution Crystallization Processes - ACS Publications. Available at: [Link]

-

Seeding Studies For Crystallization - Improve Batch Consistency - Mettler Toledo. Available at: [Link]

-

Recrystallization (help meeeeee) : r/chemistry - Reddit. Available at: [Link]

-

SOP: CRYSTALLIZATION - UCT Science. Available at: [Link]

-

Crystallization Technique: Organic Chemistry Lab Guide - Studylib. Available at: [Link]

-

Seeding: A Simple but Effective Method for Crystallisation Control - CatSci. Available at: [Link]

-

Oiling Out in Crystallization - Mettler Toledo. Available at: [Link]

-

Chemistry Crystallization - SATHEE. Available at: [Link]

-

Using AntiSolvent for Crystallization - Mettler Toledo. Available at: [Link]

-

recrystallization.pdf. Available at: [Link]

-

Recrystallization - Single Solvent. Available at: [Link]

-

Recrystallization. --->. Available at: [Link]

-

Recrystallization - Wired Chemist. Available at: [Link]

-

Antisolvent Crystallization - RM@Schools. Available at: [Link]

-

Three-Step Mechanism of Antisolvent Crystallization | Crystal Growth & Design. Available at: [Link]

-

Crystallization - Chemistry LibreTexts. Available at: [Link]

-

Recrystallization-1.pdf. Available at: [Link]

-

Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

-

Two-Solvent Recrystallization Guide - MIT OpenCourseWare. Available at: [Link]

-

Struggling with large scale recrystallization : r/Chempros - Reddit. Available at: [Link]

-

Effect of Solvent Topography and Steric Hindrance on Crystal Morphology - ResearchGate. Available at: [Link]

-

Problems with Recrystallisations - Chemistry Teaching Labs - University of York. Available at: [Link]

-

Mixed Solvents - Chemistry LibreTexts. Available at: [Link]

-

Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry - Reddit. Available at: [Link]

-

TABLE 3-2, Physical and Chemical Properties of Pyridine - NCBI. Available at: [Link]

-

Pyridine - Solubility of Things. Available at: [Link]

-

Using steric hindrance to manipulate and stabilize metal halide perovskites for optoelectronics - PMC. Available at: [Link]

-

Recrystallization - Chemistry LibreTexts. Available at: [Link]

-

4-Phenoxypyridine | C11H9NO | CID 249651 - PubChem - NIH. Available at: [Link]

-

Ice Recrystallization Unveils the Binding Mechanism Operating at a Diffused Interface. Available at: [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. mt.com [mt.com]

- 3. studylib.net [studylib.net]

- 4. Recrystallization [wiredchemist.com]

- 5. science.uct.ac.za [science.uct.ac.za]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. reddit.com [reddit.com]

- 9. mt.com [mt.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 12. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]

- 13. people.chem.umass.edu [people.chem.umass.edu]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Home Page [chem.ualberta.ca]

- 17. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. homework.study.com [homework.study.com]

- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 22. pubs.acs.org [pubs.acs.org]

- 23. reddit.com [reddit.com]

- 24. ocw.mit.edu [ocw.mit.edu]

Technical Support Center: Purification of 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine

Executive Summary & Triage

User Query: "I am synthesizing 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine via SNAr and cannot remove the starting phenol and trace chloropyridine. The product is an oil or sticky solid."

Scientist’s Analysis: The synthesis of 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine typically involves the nucleophilic aromatic substitution of 2-chloro-5-acetylpyridine with 2,4-di-tert-butylphenol (DTBP). The purification is complicated by the extreme lipophilicity of the tert-butyl groups, which mimics the solubility profile of the starting phenol, making standard recrystallization tricky.

Below is the diagnostic matrix to identify your specific impurity issue:

| Symptom | Probable Impurity | Chemical Cause |

| Sticky/Oily Solid | 2,4-di-tert-butylphenol (DTBP) | Excess starting material. The bulky t-butyl groups prevent crystal lattice formation. |

| Yellow/Brown Color | Oxidation Products | Phenols oxidize to quinones/color bodies over time or under basic conditions. |

| Trace Halogen (Cl/Br) | 2-halo-5-acetylpyridine | Incomplete reaction. The electrophile was not fully consumed. |

| New Polar Spot (TLC) | 2-hydroxy-5-acetylpyridine | Hydrolysis of the starting chloride by trace water in the basic reaction mixture. |

The "Acid-Base Flip" Protocol (Recommended)

Why this works: This is the most robust method for pyridine derivatives. It exploits the basicity of the pyridine nitrogen.

-

The Phenol (Impurity) is acidic (pKa ~10) but non-basic. It will not protonate in acid.

-

The Product is a weak base (Pyridine N). It will protonate in strong acid, becoming water-soluble.

The Logic: By moving the product into the aqueous phase (as a salt) and keeping the lipophilic phenol in the organic phase, you achieve separation based on chemical properties, not just solubility.

Workflow Diagram

Figure 1: The Acid-Base Flip purification strategy.

Step-by-Step Protocol

-

Dissolution: Dissolve your crude reaction mixture in Ethyl Acetate (EtOAc) . Use approximately 10 mL per gram of crude.

-

Acid Extraction:

-

Add an equal volume of 2M HCl . Shake vigorously.

-

Note: The product (pyridine) protonates and moves to the aqueous layer. The lipophilic phenol stays in the EtOAc.

-

Separate the layers.[1][2] Keep the Aqueous (Acidic) Layer .

-

Optional: Wash the aqueous layer once more with fresh EtOAc to ensure all phenol is removed.

-

-

Neutralization (The Flip):

-

Cool the aqueous layer in an ice bath (neutralization is exothermic).

-

Slowly add 4M NaOH or solid K2CO3 until the pH reaches ~10-12.

-

Observation: The solution will turn cloudy as the product deprotonates and precipitates/oils out.

-

-

Recovery:

-

Extract the now-basic aqueous mixture with Dichloromethane (DCM) (x2).

-

Dry the DCM layer over Na2SO4, filter, and evaporate.

-

Caution: The acetyl group is stable to brief acid/base exposure at room temperature, but avoid prolonged heating in strong base to prevent aldol condensation side reactions.

Alternative: Recrystallization (Solvent Selection)

If the Acid-Base flip is not feasible (e.g., acid-sensitive functional groups present), use recrystallization. The challenge is the "greasy" tert-butyl groups.